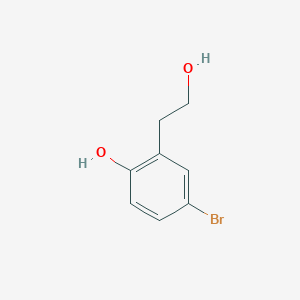

4-Bromo-2-(2-hydroxyethyl)phenol

Overview

Description

4-Bromo-2-(2-hydroxyethyl)phenol is a chemical compound with the CAS number 198277-06-4 . It has a molecular weight of 217.06 and is typically found in a powder form .

Molecular Structure Analysis

The InChI code for 4-Bromo-2-(2-hydroxyethyl)phenol is1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 . This indicates the specific arrangement of atoms in the molecule. Chemical Reactions Analysis

Phenols, including 4-Bromo-2-(2-hydroxyethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . The specific reactions of 4-Bromo-2-(2-hydroxyethyl)phenol are not detailed in the search results.Physical And Chemical Properties Analysis

4-Bromo-2-(2-hydroxyethyl)phenol has a melting point of 63-65°C . It is a powder at room temperature . The density is predicted to be 1.615±0.06 g/cm3 .Scientific Research Applications

Application in Industrial Microbiology and Biotechnology

Specific Scientific Field

The specific scientific field is Industrial Microbiology and Biotechnology .

Comprehensive and Detailed Summary of the Application

“4-Bromo-2-(2-hydroxyethyl)phenol” is used in the synthesis of 4-substituted-2,3-dihydrobenzofurans . This compound is a key intermediate for synthesizing a melatonin receptor agonist and sodium hydrogen exchange compounds .

Detailed Description of the Methods of Application or Experimental Procedures

The method involves the microbial hydroxylation of o-bromophenylacetic acid, which provides 2-bromo-5-hydroxyphenylacetic acid . This enables a route to the key intermediate 4-bromo-2,3-dihydrobenzofuran . Pd-mediated coupling reactions of 4-bromo-2,3-dihydrobenzofuran provide easy access to the 4-substituted-2,3-dihydrobenzofurans .

Thorough Summary of the Results or Outcomes Obtained

The outcome of this process is the successful synthesis of 4-substituted-2,3-dihydrobenzofurans . These compounds are significant in medicinal chemistry programs, particularly in the development of melatonin receptor agonists and sodium hydrogen exchange programs .

In addition, 4-Bromophenol, a type of bromophenol which is structurally similar to “4-Bromo-2-(2-hydroxyethyl)phenol”, is known to be a metabolite in various organisms including mice, rats, and humans . This suggests that “4-Bromo-2-(2-hydroxyethyl)phenol” might also have potential applications in biochemical research or environmental science as a tracer or indicator compound .

Safety And Hazards

properties

IUPAC Name |

4-bromo-2-(2-hydroxyethyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c9-7-1-2-8(11)6(5-7)3-4-10/h1-2,5,10-11H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RICVPANHDBWIBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80617135 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-(2-hydroxyethyl)phenol | |

CAS RN |

198277-06-4 | |

| Record name | 4-Bromo-2-(2-hydroxyethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80617135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl N-[4-(hydrazinecarbonyl)phenyl]carbamate](/img/structure/B169343.png)